Cas no 52642-38-3 (Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[tribromochloro-)
52642-38-3 structure
Product Name:Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[tribromochloro-
CAS-nummer:52642-38-3
MF:C16H10Br6Cl2O2
MW:784.57939863205
CID:336134
PubChem ID:71442061
Update Time:2025-04-19
Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[tribromochloro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[tribromochloro-
- 1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene
- DTXSID20850968
- 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- 52642-38-3
-
- Inchi: 1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2
- InChI-sleutel: QCUUPMPWAAZZMI-UHFFFAOYSA-N
- LACHT: BrC1=C(C(=CC(=C1Cl)OCCCCOC1C=C(C(=C(C=1Cl)Br)Br)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 783.50966g/mol
- Monoisotopische massa: 777.51581g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.7
- Topologisch pooloppervlak: 18.5Ų
Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[tribromochloro- Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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